Cas no 95062-66-1 (2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid)
2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid
- Benzeneacetic acid, 2-hydroxy-5-methoxy-α-oxo-
- 95062-66-1
- EN300-1830681
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- Inchi: 1S/C9H8O5/c1-14-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4,10H,1H3,(H,12,13)
- InChI Key: RWXYSZQKDXQASL-UHFFFAOYSA-N
- SMILES: C(C1C(=CC=C(C=1)OC)O)(=O)C(=O)O
Computed Properties
- Exact Mass: 196.03717335g/mol
- Monoisotopic Mass: 196.03717335g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 83.8Ų
Experimental Properties
- Density: 1.421±0.06 g/cm3(Predicted)
- Melting Point: 128-130 °C (decomp)
- Boiling Point: 395.6±42.0 °C(Predicted)
- pka: 2.06±0.54(Predicted)
2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1830681-0.05g |
2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid |
95062-66-1 | 95% | 0.05g |
$197.0 | 2023-09-19 | |
| Enamine | EN300-1830681-0.1g |
2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid |
95062-66-1 | 95% | 0.1g |
$293.0 | 2023-09-19 | |
| Enamine | EN300-1830681-0.25g |
2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid |
95062-66-1 | 95% | 0.25g |
$418.0 | 2023-09-19 | |
| Enamine | EN300-1830681-0.5g |
2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid |
95062-66-1 | 95% | 0.5g |
$656.0 | 2023-09-19 | |
| Enamine | EN300-1830681-1.0g |
2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid |
95062-66-1 | 95% | 1g |
$842.0 | 2023-06-03 | |
| Enamine | EN300-1830681-2.5g |
2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid |
95062-66-1 | 95% | 2.5g |
$1650.0 | 2023-09-19 | |
| Enamine | EN300-1830681-5.0g |
2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid |
95062-66-1 | 95% | 5g |
$2443.0 | 2023-06-03 | |
| Enamine | EN300-1830681-10.0g |
2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid |
95062-66-1 | 95% | 10g |
$3622.0 | 2023-06-03 | |
| Enamine | EN300-1830681-1g |
2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid |
95062-66-1 | 95% | 1g |
$842.0 | 2023-09-19 | |
| Enamine | EN300-1830681-5g |
2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid |
95062-66-1 | 95% | 5g |
$2443.0 | 2023-09-19 |
2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid
Introduction to 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic Acid (CAS No. 95062-66-1)
2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid, with the chemical identifier CAS No. 95062-66-1, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its hydroxy and methoxy functional groups on a phenyl ring, coupled with a β-ketoacetic acid moiety, exhibits a unique set of chemical and biological properties that make it a valuable candidate for various research applications.
The structure of 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid consists of an aromatic ring substituted with hydroxyl and methoxy groups, which are known to influence its reactivity and interactions with biological targets. The presence of the β-ketoacetic acid group further enhances its potential as a synthetic intermediate and a bioactive molecule. This compound has garnered attention due to its structural similarity to certain natural products and its potential role in modulating biological pathways.
In recent years, the pharmaceutical industry has shown increasing interest in compounds that can serve as scaffolds for drug discovery. The structural features of 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid make it an attractive candidate for further investigation. Specifically, the hydroxyl and methoxy groups on the phenyl ring can participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological targets. Additionally, the β-ketoacetic acid moiety can undergo various chemical transformations, making it a versatile building block for synthesizing more complex molecules.
One of the most compelling aspects of 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid is its potential application in the development of novel therapeutic agents. Current research in medicinal chemistry increasingly relies on understanding the structure-activity relationships (SAR) of compounds to optimize their biological activity. The unique structural features of this compound make it a promising candidate for further exploration in this context.
Recent studies have begun to uncover the biological significance of compounds with similar structural motifs. For instance, derivatives of β-ketoacetic acids have been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. The presence of hydroxyl and methoxy groups in 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid suggests that it may also interact with biological targets in ways that could lead to therapeutic benefits. Further investigation into its pharmacological properties is warranted to fully understand its potential.
The synthesis of 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid presents an interesting challenge due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to produce such compounds with high purity and yield. Modern techniques such as palladium-catalyzed cross-coupling reactions and enzymatic transformations have opened new avenues for constructing complex molecular architectures efficiently.
The chemical reactivity of 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid is another area of interest. The β-ketoacetic acid group can undergo various reactions, including condensation reactions with nucleophiles, decarboxylation, and oxidation. These reactions can be harnessed to synthesize a wide range of derivatives with tailored properties. For example, condensation with ammonia or amines could yield amides, while oxidation could lead to carboxylic acids or esters.
The potential applications of 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid extend beyond drug discovery. It can also serve as a valuable tool in biochemical research, particularly in studying enzyme mechanisms and interactions. The compound's ability to interact with biological targets makes it useful for developing probes and inhibitors for various enzymes and receptors.
In conclusion, 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid (CAS No. 95062-66-1) is a compound with significant potential in pharmaceutical chemistry and biochemistry. Its unique structural features make it an attractive candidate for drug discovery, biochemical research, and synthetic chemistry applications. Further investigation into its biological activity and synthetic utility will undoubtedly yield valuable insights into its role in medicine and science.
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